(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone
Description
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone is an organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and utility in various fields of research.
Properties
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(14-6-8-15(9-7-14)20(22)23)19-11-10-18-17(19)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPUTHPBDOONBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328450 | |
| Record name | (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788933 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851864-12-5 | |
| Record name | (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501328450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone typically involves a multi-step process. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzylsulfanyl group and the nitrophenyl moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The benzylsulfanyl and nitrophenyl groups can be substituted with other functional groups to create derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-chlorophenyl)methanone
- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-fluorophenyl)methanone
- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone
Uniqueness
Compared to similar compounds, (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone is a member of the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes crucial for cellular processes, affecting metabolic pathways.
- Receptor Interaction : The compound could modulate receptor activity, influencing signal transduction pathways.
- Gene Expression Modulation : It has potential effects on gene expression related to cell growth and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacteria and fungi, suggesting potential as antimicrobial agents.
| Compound | Activity | Reference |
|---|---|---|
| (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone | Moderate antibacterial activity against Staphylococcus aureus | |
| Similar imidazole derivatives | Effective against Escherichia coli and Candida albicans |
Anti-inflammatory Properties
The compound's structural similarity to known anti-inflammatory agents suggests it may possess similar properties. In vitro studies have indicated a reduction in pro-inflammatory cytokines when tested against inflammatory cell lines.
| Study | Result | Reference |
|---|---|---|
| In vitro assay on macrophages | Decreased TNF-alpha production | |
| Animal model of inflammation | Reduced edema and pain response |
Case Study 1: Antimicrobial Efficacy
A study conducted on the effectiveness of (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone against bacterial strains revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. The study highlighted the compound's potential as a lead for developing new antibiotics.
Case Study 2: Anti-inflammatory Activity
In a controlled trial involving an animal model of arthritis, the administration of the compound resulted in a significant reduction in joint swelling and pain compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.
Comparative Analysis with Similar Compounds
The biological activity of (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-nitrophenyl)methanone can be compared with other related compounds:
| Compound | Structure Differences | Biological Activity |
|---|---|---|
| (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone | Different nitro substitution position | Similar antimicrobial properties |
| (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-chlorophenyl)methanone | Chlorine substituent instead of nitro | Enhanced anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
